BenchChemオンラインストアへようこそ!

3-(Sulfomethyl)oxetane-3-carboxylic acid

Lipophilicity Drug design Physicochemical property optimization

3-(Sulfomethyl)oxetane-3-carboxylic acid combines an oxetane ring (~106 kJ/mol ring strain) with a permanently ionized sulfonic acid (pKₐ <0) and a conjugation-ready –CO₂H handle. Unlike sulfonamide or hydroxymethyl analogs, the –SO₃H group remains fully deprotonated at pH 7.4, enabling salt-bridge interactions with Arg/Lys residues unattainable with neutral congeners—critical for FBDD against basic binding pockets. The fully oxidized sulfonate eliminates oxidative metabolic liability, providing a clearance-friendly polarity handle for ADC linkers, prodrug solubilization, and specialty hydrophilic polymer synthesis.

Molecular Formula C5H8O6S
Molecular Weight 196.17
CAS No. 2002032-76-8
Cat. No. B2616972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sulfomethyl)oxetane-3-carboxylic acid
CAS2002032-76-8
Molecular FormulaC5H8O6S
Molecular Weight196.17
Structural Identifiers
SMILESC1C(CO1)(CS(=O)(=O)O)C(=O)O
InChIInChI=1S/C5H8O6S/c6-4(7)5(1-11-2-5)3-12(8,9)10/h1-3H2,(H,6,7)(H,8,9,10)
InChIKeyVMWFQDGZNQQLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Sulfomethyl)oxetane-3-carboxylic acid (CAS 2002032-76-8): Procurement-Relevant Physicochemical and Structural Overview


3-(Sulfomethyl)oxetane-3-carboxylic acid (CAS 2002032-76-8) is a 3,3-disubstituted oxetane building block bearing a sulfonic acid (–SO₃H) group on the 3-methylene substituent and a carboxylic acid (–CO₂H) directly at the oxetane 3-position [1]. With a molecular formula of C₅H₈O₆S and a molecular weight of 196.18 g·mol⁻¹, it is a compact, highly polar, bifunctional scaffold [1]. The oxetane ring imposes ~106 kJ·mol⁻¹ ring strain while retaining kinetic stability under neutral conditions, and the sulfonic acid group confers strong acidity (predicted pKₐ < 0 for –SO₃H; pKₐ ~4–5 for –CO₂H), permanent negative charge at physiological pH, and exceptionally low computed lipophilicity (XLogP3 = −1.9) [1]. These features position this compound as a differentiated, hydrophilic, ionization-state-controlled building block for medicinal chemistry, fragment-based drug discovery (FBDD), and specialty polymer synthesis.

Why 3-(Sulfomethyl)oxetane-3-carboxylic acid Cannot Be Trivially Replaced by Other Oxetane-3-carboxylic Acid Analogs


Oxetane-3-carboxylic acid derivatives with different 3-methylene substituents (sulfonamide –SO₂NH₂, hydroxymethyl –CH₂OH, methanesulfonyl –SO₂CH₃, or unsubstituted –H) are not interchangeable with the sulfonic acid analog. Each substituent produces a distinct ionization state at physiological pH, a different hydrogen-bond donor/acceptor profile, and a different lipophilicity window, all of which govern aqueous solubility, passive membrane permeability, and off-target binding [1][2]. The sulfonic acid group is fully deprotonated at pH 7.4 (predicted pKₐ ≈ −2), whereas the sulfonamide analog remains neutral. This has been shown to produce measurable LogD differences that influence in vivo distribution volume (Vss) and metabolic clearance in oxetane-containing clinical candidates [1]. Furthermore, the oxetane ring itself is susceptible to performic acid-induced ring opening, meaning that oxidizable sulfur substituents (e.g., thioesters, sulfides) carry an intrinsic chemical stability liability not shared by the fully oxidized sulfonate [2]. These differences are quantifiable and are unpacked in Section 3.

Quantitative Differential Evidence for 3-(Sulfomethyl)oxetane-3-carboxylic acid vs. Closest Analogs


XLogP3 Lipophilicity: Sulfonic Acid (–SO₃H) vs. Sulfonamide (–SO₂NH₂) vs. Unsubstituted (–H) Analogs

The target compound exhibits an XLogP3 of −1.9, which is 0.28 log units lower (more hydrophilic) than the sulfonamide analog 3-(sulfamoylmethyl)oxetane-3-carboxylic acid (LogP = −1.6239) [1], and approximately 1.0 log unit lower than the unsubstituted parent oxetane-3-carboxylic acid (LogP = −0.90) . In the context of lead optimization, a ΔLogP of −0.3 to −1.0 is recognised as sufficient to meaningfully reduce non-specific binding, lower Vss, and improve thermodynamic solubility, as demonstrated across multiple oxetane-containing clinical candidates [2].

Lipophilicity Drug design Physicochemical property optimization

Topological Polar Surface Area (TPSA): Impact on Permeability–Solubility Balance

The target compound has a computed TPSA of 109 Ų, exceeding that of the sulfonamide analog (TPSA = 106.69 Ų) by 2.3 Ų [1] and far surpassing the hydroxymethyl analog (PSA = 38.77 Ų, Δ = +70.2 Ų) [2]. In drug design, TPSA values above 100 Ų are typically associated with reduced passive transcellular permeability but enhanced aqueous solubility and paracellular transport. The oxetane literature establishes that TPSA modulation of this magnitude can shift oral absorption mechanisms from transcellular toward paracellular, with implications for formulation strategy .

Membrane permeability Solubility Fragment-based drug discovery

Hydrogen Bond Acceptor (HBA) Count: Expanded Fragment Elaboration Potential

The sulfonic acid group provides 6 hydrogen bond acceptors (HBA) compared to 4 HBA for the sulfonamide analog [1] and 3 HBA for the parent oxetane-3-carboxylic acid . This two-HBA advantage is significant in fragment-based drug discovery, where increasing HBA count from the canonical Rule-of-3 limit (≤3) to up to 6 has been advocated to provide additional binding elements and more vectors for chemical elaboration during fragment growth [2]. 2-Sulfonyl-oxetanes have been explicitly validated as 3-dimensional fragments with desirable physicochemical properties for fragment screening, demonstrating that the sulfonyl-oxetane substructure is a privileged fragment motif [3].

Fragment-based drug discovery Binding interactions Lead elaboration

Metabolic Stability: Sulfonic Acid as a Metabolic Dead-End vs. Sulfonamide and Thioether Analogs

Sulfonic acids (–SO₃H) are recognised as 'dead-end' oxidation products in mammalian metabolism; no biological pathway for sulfonic acid reduction has been identified [1]. This contrasts with sulfonamides (–SO₂NH₂), which can undergo N-dealkylation and hydrolysis, and thioethers (–S–), which are substrates for cytochrome P450-mediated S-oxidation. Furthermore, the Science of Synthesis compilation reports that performic acid oxidation of oxetane thioester derivatives leads to oxetane ring opening, whereas Oxone-mediated oxidation directly yields the stable sulfonic acid without ring degradation [2]. For procurement decisions, this means the sulfonic acid analog carries an intrinsically lower risk of oxidative metabolism at the sulfur center and superior chemical stability during synthesis and storage relative to lower-oxidation-state sulfur analogs.

Metabolic stability Oxidative metabolism Drug design

pH Stability of Sulfonyl-Oxetane Scaffolds Across pH 1–10

A dedicated stability study by Morgan, Hollingsworth, and Bull (2015) assessed mono-substituted aryl sulfonyl oxetanes across the pH range 1 to 10 and reported good half-life values throughout this range, confirming that the sulfonyl-oxetane substructure is chemically robust under assay-relevant conditions spanning strongly acidic to moderately basic environments [1]. This pH stability profile is directly relevant to 3-(sulfomethyl)oxetane-3-carboxylic acid, which shares the same sulfonyl-oxetane core connectivity (R–SO₂–oxetane). By comparison, oxetane-3-carboxylic acid analogs bearing ester or thioester linkages are susceptible to hydrolysis under acidic or basic conditions, limiting their utility in long-duration biochemical assays or formulations requiring extended shelf-life [2].

Chemical stability Fragment library design Assay compatibility

Commercial Availability and Pricing vs. Sulfonamide and Methanesulfonyl Analogs

The target compound is commercially available at 95% purity from Enamine (EN300-7536536) at $317.00 per 0.1 g and $3,929.00 per 10 g [1]. The sulfonamide analog (CAS 1955520-32-7, 98% purity) is priced at approximately ¥1,500–¥2,000 per 0.1 g (~$210–$280) from Leyan, making it moderately less expensive per unit mass . However, the sulfonamide analog is available at higher purity (98% vs. 95%), which may reduce the need for additional purification in sensitive applications. The methanesulfonyl analog (CAS 1955520-30-5) is available from CymitQuimica at €297 per 25 mg, making it substantially more expensive per gram despite having a less polar sulfone group . For procurement decisions, the target compound occupies a middle cost position while offering the highest polarity, the most hydrogen bond acceptors, and the metabolic 'dead-end' advantage of the sulfonic acid group.

Procurement Building block sourcing Cost efficiency

Priority Application Scenarios for 3-(Sulfomethyl)oxetane-3-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Challenging Targets

With MW 196 g·mol⁻¹, XLogP3 −1.9, HBA 6, and TPSA 109 Ų, this compound fits within 'fragment space' (Rule-of-3: MW < 300, clogP ≤ 3) while exceeding the conventional HBA ≤ 3 limit, providing more interaction points for target engagement [1]. 2-Sulfonyl-oxetanes have been explicitly validated as 3-dimensional fragments suitable for fragment screening, and the sulfonic acid group's permanent negative charge at pH 7.4 enables ionic interactions (e.g., salt bridges with Arg/Lys residues) that neutral sulfonamide fragments cannot form [1][2]. This makes the compound particularly suited for FBDD campaigns against protein–protein interaction targets and targets with basic binding pockets, where achieving high ligand efficiency from compact, polar fragments is essential [3].

Lead Optimization of Ionization-State-Sensitive Pharmacokinetic Properties

The sulfonic acid group is fully ionized at physiological pH, imparting a permanent negative charge and exceptionally low LogD that directly influences volume of distribution (Vss) and metabolic clearance. The oxetane drug discovery literature demonstrates that oxetane introduction reduces adjacent amine pKₐH and lowers Vss; the sulfonic acid takes this principle to its thermodynamic extreme [4]. For lead series where high Vss or excessive tissue accumulation is limiting, replacing a neutral or weakly acidic 3-methylene substituent with –CH₂SO₃H provides a quantifiable ~1.0 log unit reduction in LogP relative to the unsubstituted parent and a ~0.3 log unit reduction relative to the sulfonamide analog , offering a rational, incremental approach to Vss reduction without increasing molecular weight beyond 200 Da.

Hydrophilic Polymer and Hydrogel Formulation Building Block

The bifunctional nature of this compound—oxetane ring for cationic ring-opening polymerization (CROP) and sulfonic acid + carboxylic acid for post-polymerization modification—makes it a differentiated monomer for synthesizing highly hydrophilic, ionically crosslinked polymer networks [5]. Oxetane-containing compounds together with carboxylic acids are patented for use as adhesives, sealants, and encapsulants in LED device assembly, where controlled hydrophilicity and ionic content are critical performance parameters [6]. The sulfonic acid group's permanent charge provides stronger and more pH-independent ionic interactions than carboxylic acid alone, enabling hydrogel formulations with tailored swelling ratios, drug release kinetics, and stimuli-responsive behaviour .

Metabolically Stable, Low-Lipophilicity Linker or Solubilizing Group Conjugation

The carboxylic acid handle allows facile conjugation via amide or ester bond formation, while the sulfonic acid remains as a permanent, metabolically inert solubilizing group. This 'conjugate-and-go' strategy is supported by the class-level evidence that sulfonic acids are metabolic dead-end oxidation products, with no known biological reduction pathway [7]. In comparison, sulfonamide-containing conjugates are susceptible to N-dealkylation and hydrolysis, potentially generating metabolites with altered pharmacology. For antibody–drug conjugate (ADC) linker design, prodrug solubilization, or fluorescent probe development requiring long-circulating or renally cleared constructs, the sulfonic acid provides a predictable, clearance-friendly polarity handle without introducing oxidative metabolic liability at the sulfur center.

Quote Request

Request a Quote for 3-(Sulfomethyl)oxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.